(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride
Description
(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione hydrochloride is a synthetic compound featuring a rigid tricyclic scaffold with a 3-aminopropyl substituent. The molecule’s core structure comprises a bicyclo[5.2.1] system fused to an 8-membered azatricyclo ring, stabilized by two ketone groups at positions 3 and 3. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. This compound was synthesized via nucleophilic substitution and purified using silica gel chromatography, yielding a light-yellow oil that solidifies at room temperature . Its structural confirmation relied on advanced spectroscopic techniques, including $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS (ESI/TOF), which validated the stereochemistry and purity .
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16;/h2-3,7-10H,1,4-6,13H2;1H/t7-,8+,9-,10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXGBALVCFZRI-KEMIKTAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione; hydrochloride is a versatile small molecule with potential applications in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in therapeutic contexts.
- Molecular Formula : C₁₁H₁₄N₂O₂·HCl
- Molecular Weight : 242.71 g/mol
- CAS Number : 2173638-13-4
Biological Activity Overview
The biological activity of this compound has been characterized through various studies focusing on its anti-inflammatory and antimicrobial properties.
1. Anti-inflammatory Activity
Research has indicated that the compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the activity of pro-inflammatory enzymes such as COX-1 and LOX. For instance, compounds structurally related to this azatricyclo compound demonstrated IC50 values in the sub-micromolar range against these enzymes, indicating potent activity .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it displays better antimicrobial activity compared to standard commercial antibiotics like ampicillin and ketoconazole. This suggests its potential as a dual-action agent capable of addressing both inflammation and infection .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of azatricyclo compounds and assessed their biological activities. The results indicated that modifications to the chemical structure could enhance both anti-inflammatory and antimicrobial effects. Specifically, one derivative showed a marked increase in inhibition of bacterial growth compared to traditional antibiotics .
Case Study 2: Multifunctional Applications
Another research effort focused on multifunctional compounds similar to (1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione; hydrochloride. The findings suggested that these compounds could be developed for applications beyond simple antimicrobial or anti-inflammatory use—potentially serving as photoprotective or antioxidant agents as well .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂·HCl |
| Molecular Weight | 242.71 g/mol |
| CAS Number | 2173638-13-4 |
| Anti-inflammatory IC50 | <1 µM (sub-micromolar range) |
| Antimicrobial Activity | Greater than ampicillin |
Chemical Reactions Analysis
Sulfation Reactions
The tertiary amine in the azatricyclo framework undergoes sulfation under controlled conditions. For example:
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Reagent : Sulfur trioxide-trimethylamine complex
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Catalyst : Tetrabutylammonium hydrogensulfate
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Solvent : Hydrous solvent (e.g., water or methanol/water mixtures)
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Outcome : Selective sulfation at the amine group, forming sulfate esters critical for enhancing solubility in pharmaceutical formulations .
Table 1: Sulfation Reaction Parameters
| Parameter | Details |
|---|---|
| Temperature | 0–25°C (optimized for minimal side reactions) |
| Reaction Time | 3–6 hours |
| Yield | >85% (dependent on stoichiometry of SO3-TMA complex) |
| Purification | Precipitation via poor solvents (ethyl acetate or isopropyl acetate) |
Deprotection and Acidic Hydrolysis
The hydrochloride counterion facilitates acid-mediated deprotection steps:
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Conditions : Acidic aqueous solutions (e.g., HCl or citric acid)
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Reaction : Removal of benzyloxy (OBn) or other acid-labile protecting groups from intermediates .
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Critical Note : Excess acid must be neutralized post-reaction to prevent decomposition of the dione moiety.
Example Protocol :
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Dissolve protected intermediate in 10% citric acid.
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Stir at 20–25°C for 30 minutes.
Coupling Reactions via Amine Functionality
The 3-aminopropyl side chain participates in amide bond formation:
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Reagents :
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Activating Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole)
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Nucleophiles : Carboxylic acids (e.g., NHS esters or anhydrides)
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Table 2: Coupling Reaction Optimization
| Component | Role | Optimal Conditions |
|---|---|---|
| EDC | Carbodiimide coupling agent | 1.2–1.5 equivalents, 0–25°C |
| HOBt | Suppresses racemization | 1.0 equivalent |
| Base | Diisopropylethylamine (DIPEA) | 2.0 equivalents |
| Yield | 30–82% (varies with steric hindrance) |
Key Application : Conjugation with maleimide derivatives (e.g., N-(2-aminoethyl)maleimide) for bioconjugation or prodrug synthesis .
Catalytic Hydrogenation
The bicyclic framework’s double bond (dec-8-ene) undergoes hydrogenation:
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Catalyst : Palladium on carbon (Pd/C)
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Conditions : H2 atmosphere (1–3 bar), methanol or ethanol solvent
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Outcome : Saturation of the double bond to improve stability .
Critical Consideration : Over-hydrogenation of the dione rings is avoided by limiting reaction time to 2–4 hours.
Crystallization and Purification
Post-reaction isolation involves:
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Precipitation : Addition of poor solvents (methanol, ethanol) to aqueous solutions.
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Desalting : Synthetic adsorbents (e.g., Amberlite® resins) to remove excess ions.
Yield Enhancement : Multi-step recrystallization improves purity from ~75% to >98% .
Stability Under Basic Conditions
The dione rings are susceptible to base-induced degradation:
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Observation : Exposure to NaOH (pH >10) leads to ring-opening via hydrolysis.
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Mitigation : Reactions involving the compound are conducted at neutral or mildly acidic pH (4–6.5) .
Comparative Reactivity with Analogues
The stereochemistry at positions 1R, 2S, 6R, and 7S significantly influences reactivity:
| Feature | Impact on Reactivity |
|---|---|
| 3-Aminopropyl Chain | Enables site-specific conjugation |
| Dione Rings | Prone to nucleophilic attack at carbonyl carbons |
| Fused Bicyclic System | Restricts conformational flexibility, reducing side reactions |
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The dimethylamino group in Compound 13 introduces tertiary amine character, reducing hydrogen-bonding capacity compared to primary amines in Compounds 9, 11, and 12 .
- Stereochemical Differences : The target compound’s (1R,2S,6R,7S) configuration distinguishes it from stereoisomers like (1R,2R,6S,7S)-4-azatricyclo[5.2.2.0~2,6~]undecane hydrochloride (), which features a fused bicyclo[5.2.2] system .
Pharmacological and Computational Comparisons
Key Findings :
- Neuroprotective Potential: The target compound shares a core scaffold with derivatives in , which were designed as lead neuroprotective agents. Computational similarity metrics (Tanimoto/Dice) suggest high structural overlap with known neuroactive compounds .
- Anti-HIV Activity : While the target compound lacks reported antiviral data, derivatives in with diphenylmethylene substituents exhibit anti-HIV activity (EC$ _{50} $ 0.8–3.2 μM), highlighting the role of bulky substituents in viral inhibition .
- Cytotoxicity : Longer alkyl chains (e.g., butyl in Compound 12) may increase cytotoxicity, as seen in derivatives (CC$ _{50} $ 12–45 μM) .
Physicochemical Properties
Table 3: Calculated Properties (via Molinspiration)
| Compound ID | Molecular Weight | LogP | Hydrogen Bond Donors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound (11) | 280.15 | 1.2 | 2 | 68.7 |
| Compound 9 | 266.13 | 0.9 | 2 | 68.7 |
| Compound 13 | 294.17 | 1.8 | 1 | 45.3 |
Analysis :
- The target compound’s logP (1.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Reduced polar surface area in Compound 13 (45.3 Ų vs. 68.7 Ų in Compound 11) suggests enhanced CNS penetration due to diminished hydrogen-bonding capacity .
Q & A
Q. What synthetic routes are reported for this compound, and how can its purity be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Silica gel column chromatography with ethyl acetate/ammonia/methanol (69:1:30) for purification .
- Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using HRMS (ESI/TOF) with <2 ppm mass error .
- Acidic workup (e.g., HCl) to isolate the hydrochloride salt form .
Q. What spectroscopic methods are critical for structural confirmation?
- 1H/13C-NMR : Assign stereochemistry using coupling constants (e.g., vicinal protons in the tricyclic core) and chemical shifts (e.g., carbonyl carbons at ~170–180 ppm) .
- FT-IR : Confirm amine (–NH₂) and carbonyl (C=O) stretches at ~3300 cm⁻¹ and ~1700 cm⁻¹, respectively .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Q. How can researchers assess its solubility for in vitro assays?
- Test solubility in polar aprotic solvents (e.g., DMSO) for stock solutions.
- Use phosphate-buffered saline (PBS) with pH adjustment (due to the hydrochloride counterion) to mimic physiological conditions .
Q. What are the recommended HPLC conditions for analytical quantification?
- Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min .
- UV detection at 210–220 nm (amide/imide chromophores) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
- Use chiral auxiliaries or enantioselective catalysts to maintain the (1R,2S,6R,7S) configuration.
- Monitor diastereomeric excess via chiral HPLC or NOESY NMR (e.g., cross-peaks between H-1 and H-7 protons) .
Q. What computational strategies predict binding affinity for neuroprotective targets?
- Perform molecular docking (e.g., AutoDock Vina) against NMDA receptors or monoamine oxidases.
- Validate with molecular dynamics simulations (≥100 ns) to assess ligand-protein stability .
Q. How to resolve contradictions in reported bioactivity data?
- Cross-validate assays: Compare results from cell-based (e.g., SH-SY5Y neuroprotection) and enzyme inhibition (e.g., acetylcholinesterase) models.
- Control for batch-to-batch variability in compound purity via orthogonal analytical methods (e.g., NMR + HPLC) .
Q. What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?
- Modify the 3-aminopropyl side chain: Introduce alkyl/aryl substituents via reductive amination or click chemistry .
- Assess steric/electronic effects on target engagement using Hammett plots or CoMFA models .
Q. How to address stability challenges under physiological conditions?
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the imide ring) .
- Use lyophilization for long-term storage to prevent hydrochloride salt deliquescence .
Q. What crystallographic methods confirm absolute configuration?
- Grow single crystals via slow evaporation (solvent: ethanol/water).
- Perform X-ray diffraction (Cu-Kα radiation) and refine structure with SHELXL (R factor <0.05) .
Methodological Notes
- Contradictions in Data : If bioactivity varies across studies, verify assay conditions (e.g., cell passage number, serum-free media) and compound handling (e.g., light-sensitive degradation) .
- Advanced Purification : For complex mixtures, employ preparative HPLC with a phenyl-hexyl column to separate diastereomers .
- Safety : Handle the hydrochloride salt in a fume hood to avoid inhalation of fine particles; use non-reactive glassware due to potential amine-metal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
